5-Bromo-2-pyrrolidin-1-ylnicotinic acid

Description

Structural Classification and Nomenclature

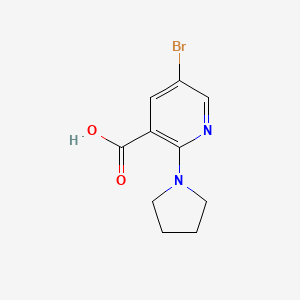

5-Bromo-2-pyrrolidin-1-ylnicotinic acid (IUPAC name: 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylic acid ) is a heterocyclic organic compound belonging to the pyridine derivative family. Its molecular formula is C₁₀H₁₁BrN₂O₂ , with a molecular weight of 271.11 g/mol . The structure comprises a pyridine ring substituted at three positions:

- A bromine atom at the 5-position, enhancing electrophilic reactivity.

- A pyrrolidine group at the 2-position, contributing conformational flexibility.

- A carboxylic acid group at the 3-position, enabling hydrogen bonding and salt formation.

The compound’s SMILES notation (C1CCN(C1)C2=C(C=C(C=N2)Br)C(=O)O ) and InChI key (DLTPIYVWAOOBEQ-UHFFFAOYSA-N ) further delineate its connectivity and stereochemical features. Structurally, it aligns with nicotinic acid derivatives but diverges through its unique substitution pattern, distinguishing it from simpler analogs like 5-bromonicotinic acid.

Historical Context in Pyridine Chemistry

Pyridine chemistry has evolved significantly since its isolation from coal tar in the 19th century. The introduction of halogen and heterocyclic substituents, as seen in this compound, reflects advancements in targeted molecular design. Early pyridine derivatives focused on pharmaceutical applications, such as nicotinamide in treating pellagra. Modern synthetic techniques, including Suzuki-Miyaura coupling and regioselective bromination, enabled precise functionalization of the pyridine core.

This compound’s development parallels innovations in proteolysis-targeting chimeras (PROTACs) , where tert-butyl esters of related nicotinic acids serve as intermediates. Its pyrrolidine moiety mirrors strategies in kinase inhibitor design, where nitrogen-containing rings enhance binding affinity.

Position in Substituted Nicotinic Acid Research

Substituted nicotinic acids are pivotal in medicinal chemistry due to their bioisosteric potential and metabolic stability. Compared to 5-bromonicotinic acid (melting point: 178–180°C), the addition of a pyrrolidine group in this compound alters solubility and electronic properties, as evidenced by its predicted logP of 1.17–1.29 .

Table 1: Comparative Analysis of Nicotinic Acid Derivatives

The tert-butyl ester variant (This compound tert-butyl ester , CAS 2206608-41-3) highlights its role as a synthetic intermediate, protecting the carboxylic acid during coupling reactions.

Physicochemical Property Overview

Key physicochemical properties include:

- Melting point : Data for the exact compound is limited, but analogs like 5-bromo-2-chloronicotinic acid melt at 170–174°C.

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) due to the pyrrolidine’s basicity and carboxylic acid’s polarity.

- Acid dissociation constant (pKa) : Predicted pKa of ~3.08 for the carboxylic acid group, comparable to 5-bromonicotinic acid.

- Lipophilicity : Calculated logP of 1.17–1.29, suggesting moderate membrane permeability.

Table 2: Physicochemical Data for Select Pyridine Derivatives

The bromine atom facilitates electrophilic substitution reactions, while the pyrrolidine group enables hydrogen bonding with biological targets. These properties underscore its utility in drug discovery and materials science.

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-7-5-8(10(14)15)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTPIYVWAOOBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Halogenation at the 5-position of a nicotinic acid or related pyridine derivative.

- Nucleophilic substitution or amination at the 2-position with pyrrolidine.

- Oxidation or functional group transformation to introduce or maintain the carboxylic acid moiety.

Pyrrolidine Substitution at the 2-Position

The introduction of the pyrrolidin-1-yl group at the 2-position of the nicotinic acid ring is typically achieved via nucleophilic substitution of a suitable leaving group (e.g., halide or ester) with pyrrolidine.

- Method from related pyrrolidinyl nicotinic derivatives:

A process involves reacting methyl nicotinate with 1-(but-1-enyl)pyrrolidin-2-one in the presence of sodium hydride and dimethylformamide (DMF) at 90 °C, followed by hydrolysis and purification steps to yield pyrrolidinyl-substituted nicotinic acid derivatives. This method provides high yields (up to 94%) and purity.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Pyrrolidine derivative + methyl nicotinate + NaH + DMF, 90 °C | Formation of pyrrolidinyl nicotinate ester | ~94 | Requires careful handling of NaH |

| Hydrolysis | Acidic reflux, pH adjustment, extraction | Conversion to nicotinic acid derivative | 70-77 | Purification by distillation |

Carboxylic Acid Formation and Purification

- The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Purification is typically done by crystallization or high vacuum distillation to obtain the pure acid.

Detailed Reaction Scheme Summary

Research Findings and Notes

Efficiency and Yield:

The multi-step synthesis yields the target compound in overall good yields (70-96%) depending on the step and purification method.Reaction Conditions:

Mild to moderate temperatures (30–110 °C) are used, with common solvents like DMF and water. Sodium hydride is used as a strong base for substitution reactions, requiring careful handling.Purification:

Crystallization and high vacuum distillation are effective for isolating pure products.Industrial Relevance:

The oxidation of brominated methylpyridine to the carboxylic acid is scalable and cost-effective, suitable for large-scale production. The halogenation and substitution steps have been optimized to improve bromine utilization and reduce pollution.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Bromination | 2-hydroxypyrimidine + HBr + H2O2, 30-80 °C | ~96 | High bromine utilization, mild | Requires peroxide handling |

| Chlorination (optional) | Phosphorus oxychloride + organic amine, 80 °C | 96.2 | Efficient, low pollution | Use of corrosive reagents |

| Pyrrolidine substitution | NaH, DMF, methyl nicotinate, 90 °C | 94 | High yield, selective substitution | NaH handling, moisture sensitive |

| Hydrolysis & purification | Acidic reflux, pH adjustment, crystallization | 70-77 | Simple purification | Requires careful pH control |

Chemical Reactions Analysis

5-Bromo-2-pyrrolidin-1-ylnicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include strong bases, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-pyrrolidin-1-ylnicotinic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Physicochemical Properties

- Lipophilicity : The pyrrolidinyl group in the target compound increases logP compared to carboxylic acid analogues (e.g., 5-Bromo-2-methylnicotinic acid), favoring better membrane permeability .

- Solubility : Carboxylic acid derivatives (e.g., 5-Bromopyridine-2,3-dicarboxylic acid) exhibit higher aqueous solubility but lower bioavailability due to ionization at physiological pH .

- Reactivity : Bromine at position 5 enables participation in Suzuki-Miyaura cross-coupling reactions, a feature shared with analogues like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid .

Biological Activity

5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS Number: 742100-67-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

This compound has the molecular formula and a molecular weight of 271.11 g/mol. The compound features a bromine atom at the 5-position of the pyrrolidine ring, which is linked to a nicotinic acid moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The bromine substitution enhances its reactivity and may influence its binding affinity to specific targets.

Key Mechanisms:

- Enzyme Modulation: The compound has been shown to interact with nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, influencing metabolic pathways and energy production within cells.

- Cell Signaling Pathways: It affects critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and differentiation.

- Oxidative Stress Response: At higher concentrations, it can induce oxidative stress, leading to cellular damage, while lower doses may enhance metabolic activity and promote cell survival.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have explored the compound's potential antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its utility in developing new antimicrobial agents.

Anticancer Properties

The compound is being investigated for its anticancer potential. Preliminary studies suggest it may inhibit cancer cell proliferation through modulation of specific signaling pathways and induction of apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- In Vitro Studies:

-

In Vivo Studies:

- Animal model studies indicated that administration of the compound at varying doses resulted in differential effects on metabolic activity and oxidative stress levels, providing insights into its therapeutic window.

- Comparative Studies:

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry. Its unique structure allows for the synthesis of novel therapeutic agents targeting various diseases:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used in synthesizing potential therapeutic agents targeting cancer and infectious diseases. |

| Biological Studies | Investigated for interactions with enzymes and receptors relevant to metabolic pathways. |

| Materials Science | Explored for developing novel materials with specific electronic properties. |

Q & A

Q. Stability Data :

| Condition | Degradation After 6 Months |

|---|---|

| RT, light | >20% decomposition |

| -20°C, dark | <5% decomposition |

Basic: How can researchers optimize purification methods to isolate high-purity this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (70:30) to remove unreacted pyrrolidine .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:1) eluent separates brominated by-products .

Q. Purity Metrics :

| Method | Purity Achieved | Key Impurities |

|---|---|---|

| Recrystallization | 90–95% | Residual solvent (<0.1%) |

| Prep-HPLC | >99% | Di-substituted derivatives (<0.5%) |

Advanced: What strategies mitigate contradictions in biological activity data across different studies?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew IC₅₀ values .

Example : Discrepancies in EGFR inhibition (IC₅₀ = 0.8–5 µM) were traced to variable ATP concentrations in assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.